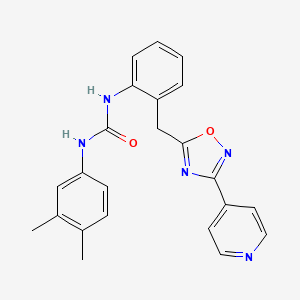

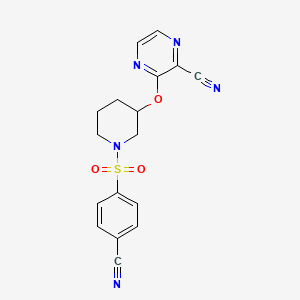

![molecular formula C17H14BrClN2O B2372740 5-bromo-2-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide CAS No. 852136-51-7](/img/structure/B2372740.png)

5-bromo-2-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“5-bromo-2-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide” is a compound that contains an indole moiety . Indoles are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and have been used in the treatment of various disorders .

Synthesis Analysis

Indole derivatives have been synthesized using various methods . One-pot synthesis is widely considered an efficient approach in synthetic organic chemistry and has been used to synthesize some indole compounds .

科学的研究の応用

Synthesis and Characterization in Derivatives

5-bromo-2-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide has been studied in the context of synthesizing and characterizing various derivatives. These derivatives are often investigated for their potential in pharmaceutical applications. For example, Cheng De-ju (2014) described the synthesis of N-allyl-4-piperidyl benzamide derivatives involving compounds similar to this compound, highlighting their structural characterization and potential bioactivities (Cheng De-ju, 2014).

Anti-inflammatory and Anticancer Properties

Research has explored the anti-inflammatory and anticancer properties of compounds related to this compound. A study by R. Kalsi et al. (1990) synthesized indolyl azetidinones, showing anti-inflammatory activity and potential for comparison with non-steroidal anti-inflammatory drugs (NSAIDs) (R. Kalsi et al., 1990). Additionally, Runde Xiong et al. (2019) investigated tryptamine salicylic acid derivatives for their antiproliferative activity against various cancer cell lines, indicating potential anticancer applications (Runde Xiong et al., 2019).

Antipsychotic and Analgesic Potential

Some derivatives have been explored for their potential as antipsychotic and analgesic agents. For instance, T. Högberg et al. (1990) synthesized a series of 5-substituted benzamides, including compounds similar to this compound, and examined their antidopaminergic properties, suggesting their use in investigating dopamine D-2 receptors (T. Högberg et al., 1990). Additionally, S. C. Bachar and S. Lahiri (2004) investigated chloro and bromo substituted indanyl tetrazoles for their analgesic activity, providing insights into the analgesic potential of such compounds (S. C. Bachar, S. Lahiri, 2004).

作用機序

Target of Action

It’s known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are biologically active compounds used for the treatment of various disorders in the human body .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . This suggests that 5-bromo-2-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide may interact with its targets in a similar manner.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound may affect multiple biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.

生化学分析

Biochemical Properties

These interactions often involve the nitrogen atom in the indole ring, which contributes to the basic properties of indole alkaloids .

Cellular Effects

Indole derivatives have been reported to exhibit various biologically vital properties, including the treatment of cancer cells, microbes, and different types of disorders in the human body .

Molecular Mechanism

Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Indole derivatives are known to be involved in various metabolic pathways, interacting with different enzymes and cofactors .

特性

IUPAC Name |

5-bromo-2-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrClN2O/c1-10-6-12-7-11(2-5-16(12)21-10)9-20-17(22)14-8-13(18)3-4-15(14)19/h2-8,21H,9H2,1H3,(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRJRHMCPOGWFAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=C(C=CC(=C3)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

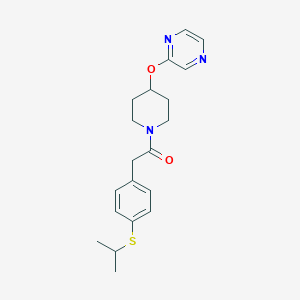

![4,6,13-Triazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-5-amine;dihydrochloride](/img/structure/B2372662.png)

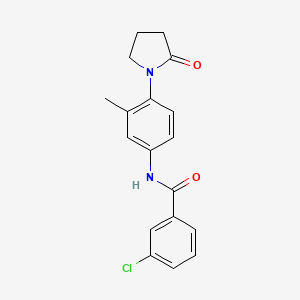

![2-(1-Adamantyl)-N-[[4-(aminomethyl)-2-fluorophenyl]methyl]acetamide;hydrochloride](/img/structure/B2372663.png)

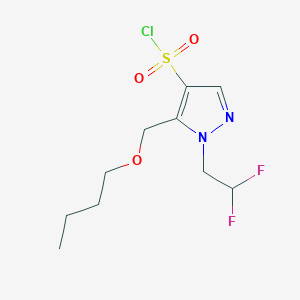

![2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2372665.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-ethoxybenzamide](/img/structure/B2372670.png)

![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1H-pyrazole-5-carboxamide](/img/structure/B2372674.png)

![1-(Tert-butyl)-4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2372680.png)